1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 134250-76-3. It has a molecular weight of 173.17 . The IUPAC name for this compound is 1-(methoxycarbonyl)proline .
Molecular Structure Analysis
The InChI code for “1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” is 1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” are not available, it’s known that pyrrolidine compounds can undergo various reactions. For example, they can be used to prepare bioactive molecules with target selectivity .It should be stored at a temperature of 4 degrees Celsius . The compound’s physical form and properties can be influenced by factors such as its stereochemistry .
Scientific Research Applications
Chemical and Organic Intermediates
“1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” is used as a chemical and organic intermediate . This means it can be used in the synthesis of other chemical compounds.
Drug Discovery
The compound belongs to the pyrrolidine class of molecules, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Synthesis of Derivatives
The compound can be used as a starting point for the synthesis of various derivatives . These derivatives can have different biological profiles and can be used in the design of new drug candidates .
Exploration of Pharmacophore Space
The compound’s sp3-hybridization allows efficient exploration of the pharmacophore space . This is beneficial in drug discovery as it can lead to the development of compounds with diverse structural features .
Contribution to Stereochemistry
The compound contributes to the stereochemistry of molecules . This is significant in medicinal chemistry as the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Increased Three-Dimensional Coverage
The non-planarity of the pyrrolidine ring in the compound allows for increased three-dimensional coverage . This phenomenon, known as “pseudorotation”, is beneficial in the design of new drug candidates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methoxycarbonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXXTNFAEIJNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456117 | |
Record name | 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
134250-76-3 | |
Record name | N-Carbomethoxy proline, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134250763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CARBOMETHOXY PROLINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EPY6RQW0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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